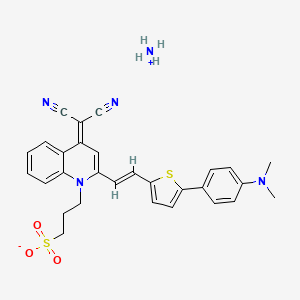
Metallo-|A-lactamase-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metallo-|A-lactamase-IN-13 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria, due to their ability to inactivate a broad range of β-lactam antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of metal catalysts and specific ligands to ensure the correct configuration and activity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s efficacy and safety for use in research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Metallo-|A-lactamase-IN-13 primarily undergoes coordination reactions with metal ions, particularly zinc, which are essential for its inhibitory activity against metallo-β-lactamases. It may also participate in substitution reactions where ligands are exchanged around the metal center .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and various ligands that can stabilize the metal complex. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed
The major products formed from the reactions involving this compound are typically metal complexes where the compound is coordinated to one or more metal ions. These complexes are crucial for the compound’s ability to inhibit metallo-β-lactamases .
Wissenschaftliche Forschungsanwendungen
Metallo-|A-lactamase-IN-13 has a wide range of scientific research applications:
Wirkmechanismus
Metallo-|A-lactamase-IN-13 exerts its effects by binding to the active site of metallo-β-lactamases, where it coordinates with the zinc ions essential for the enzyme’s catalytic activity. This coordination inhibits the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring the antibiotics’ efficacy . The molecular targets include the zinc ions and specific amino acid residues within the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
New Delhi metallo-β-lactamase (NDM) inhibitors: Compounds that inhibit NDM enzymes, which are a major cause of antibiotic resistance.
Verona integron-encoded metallo-β-lactamase (VIM) inhibitors: Target VIM enzymes, another group of metallo-β-lactamases.
Imipenemase (IMP) inhibitors: Inhibit IMP enzymes, which are also involved in antibiotic resistance.
Uniqueness
Metallo-|A-lactamase-IN-13 is unique in its specific binding affinity and inhibitory activity against a broad range of metallo-β-lactamases. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable tool in the fight against antibiotic-resistant bacterial infections .
Eigenschaften
Molekularformel |
C15H10F3N7O2S2 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25) |
InChI-Schlüssel |
UKIORIWISGQFSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



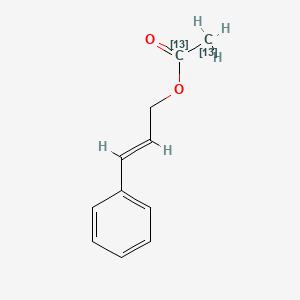


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)

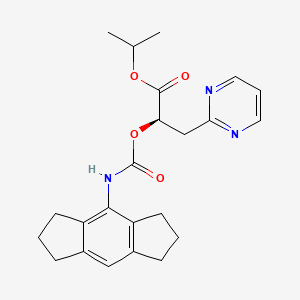
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
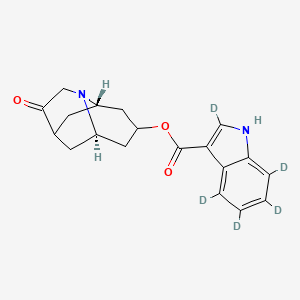
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
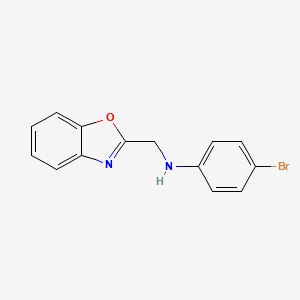
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)

